molecular formula C16H15ClN2O3 B258737 Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate

Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate

Cat. No. B258737
M. Wt: 318.75 g/mol
InChI Key: UQJYEQIZKNSRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate, also known as PPB, is a chemical compound that has been widely studied for its potential applications in scientific research. PPB is a small molecule inhibitor that has been shown to have a variety of effects on cellular processes, making it a valuable tool for researchers studying a range of biological systems.

Mechanism of Action

Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate functions as a small molecule inhibitor by binding to specific target proteins and interfering with their normal function. The exact mechanism of action of Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cellular processes such as proliferation and apoptosis.
Biochemical and Physiological Effects:
Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects on cells and tissues. In addition to its effects on cancer cells, Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate has been shown to inhibit inflammation and modulate immune responses. It has also been shown to have effects on mitochondrial function and metabolism.

Advantages and Limitations for Lab Experiments

One of the key advantages of Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate as a research tool is its specificity and potency as a small molecule inhibitor. However, like any experimental tool, there are limitations to its use. One potential limitation is that Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate may have off-target effects on other proteins and pathways, which could complicate data interpretation. Additionally, the optimal concentration and exposure time for Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate may vary depending on the specific experimental conditions and cell types being studied.

Future Directions

There are a number of potential future directions for research involving Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate. One area of interest is the development of more potent and specific Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate analogs, which could have even greater potential as research tools and therapeutic agents. Additionally, further studies are needed to better understand the mechanisms of action of Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate and its effects on cellular processes. Finally, there is potential for Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate to be used in combination with other therapeutic agents to enhance their efficacy and reduce potential side effects.

Synthesis Methods

Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate can be synthesized using a multi-step process that involves the reaction of 2-chloropyridine-3-carboxylic acid with propylamine, followed by the addition of benzoic anhydride and subsequent purification steps. The synthesis of Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate is relatively straightforward and can be carried out in a laboratory setting using standard equipment and techniques.

Scientific Research Applications

Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate has been used in a variety of scientific research applications, including studies of cancer, inflammation, and cellular signaling pathways. One of the key areas of research involving Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate has been its potential as a cancer therapeutic, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

properties

Product Name

Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

propyl 4-[(2-chloropyridine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C16H15ClN2O3/c1-2-10-22-16(21)11-5-7-12(8-6-11)19-15(20)13-4-3-9-18-14(13)17/h3-9H,2,10H2,1H3,(H,19,20)

InChI Key

UQJYEQIZKNSRHF-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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